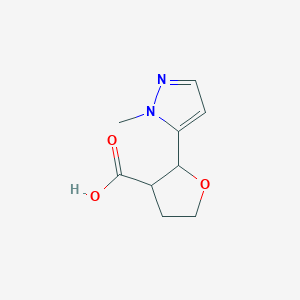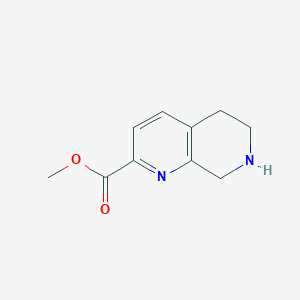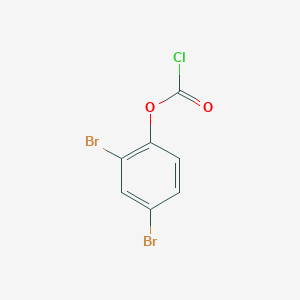
2,4-Dibromophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromophenyl chloroformate is an organic compound with the molecular formula C7H3Br2ClO2. It is a derivative of phenyl chloroformate, where two bromine atoms are substituted at the 2nd and 4th positions of the phenyl ring. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dibromophenyl chloroformate can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2,4-dibromophenol with phosgene in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is typically carried out at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromophenyl chloroformate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with amines to form carbamates.
Esterification: Reacts with alcohols to form carbonate esters.
Formation of Mixed Anhydrides: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form carbamates.
Alcohols: Used in esterification reactions to form carbonate esters.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as triethylamine (TEA) to absorb HCl produced during reactions.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Applications De Recherche Scientifique
2,4-Dibromophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-dibromophenyl chloroformate involves its reactivity as a chloroformate ester. It acts as an electrophile, reacting with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparaison Avec Des Composés Similaires
2,4-Dibromophenyl chloroformate can be compared with other chloroformate esters such as:
Methyl Chloroformate: A simple chloroformate ester used in organic synthesis.
Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group.
Fluorenylmethyloxycarbonyl Chloride (FMOC): Used to introduce the FMOC protecting group.
The uniqueness of this compound lies in its bromine substitutions, which can influence its reactivity and applications compared to other chloroformate esters.
Propriétés
Formule moléculaire |
C7H3Br2ClO2 |
|---|---|
Poids moléculaire |
314.36 g/mol |
Nom IUPAC |
(2,4-dibromophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3Br2ClO2/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3H |
Clé InChI |
DIORTMNPYLGPNO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13222735.png)
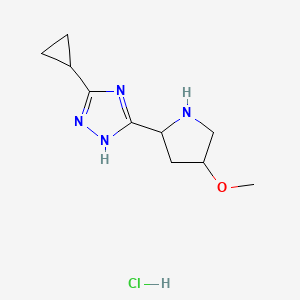
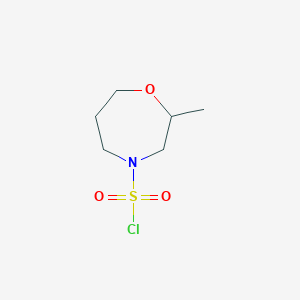

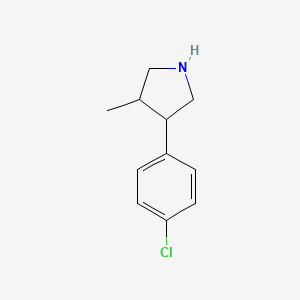
![1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13222751.png)
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13222759.png)

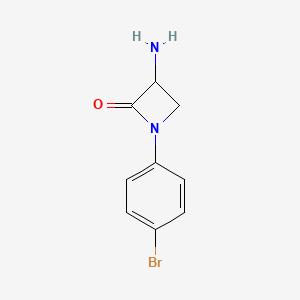
![2-[(Dimethylamino)methyl]-2-ethylbutanal](/img/structure/B13222776.png)
